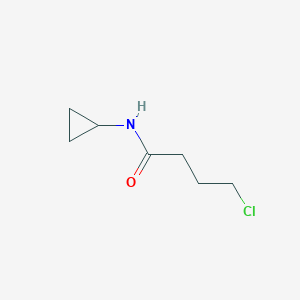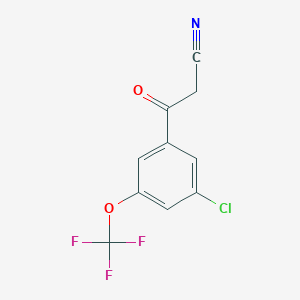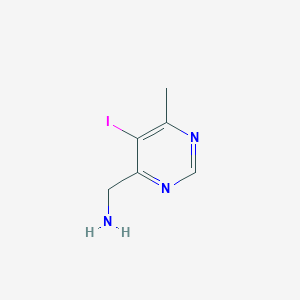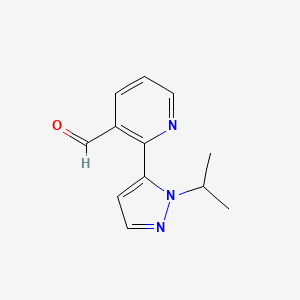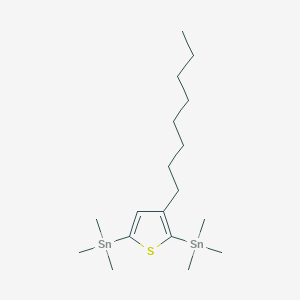
(3-Octylthiophene-2,5-diyl)bis(trimethylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Octylthiophene-2,5-diyl)bis(trimethylstannane): is an organotin compound that features a thiophene ring substituted with an octyl group and two trimethylstannane groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) typically involves the reaction of 3-octylthiophene with trimethyltin chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions: (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, such as alkyl halides or aryl halides, in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the trimethylstannane groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
科学研究应用
Chemistry: (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential for the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) .
Biology and Medicine:
Industry: In the industrial sector, (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) is used in the production of advanced materials for electronic devices, including flexible displays and sensors .
作用机制
The mechanism of action of (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) in organic electronics involves its ability to form conjugated systems with high charge mobility. The trimethylstannane groups facilitate the formation of strong intermolecular interactions, enhancing the material’s electronic properties. The thiophene ring provides a stable backbone for the conjugated system, allowing efficient charge transport .
相似化合物的比较
Poly(3-octylthiophene-2,5-diyl): A polymer with similar thiophene-based structure but without the trimethylstannane groups.
(3,4-Difluoro-2,5-thiophenediyl)bis(trimethylstannane): A compound with similar stannane substitution but with fluorine atoms on the thiophene ring.
Uniqueness: (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) is unique due to the presence of both an octyl group and trimethylstannane groups, which provide distinct electronic properties and potential for diverse chemical modifications. This combination makes it a valuable building block for advanced materials in organic electronics .
属性
分子式 |
C18H36SSn2 |
|---|---|
分子量 |
522.0 g/mol |
IUPAC 名称 |
trimethyl-(3-octyl-5-trimethylstannylthiophen-2-yl)stannane |
InChI |
InChI=1S/C12H18S.6CH3.2Sn/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;;;;;;;/h9H,2-8H2,1H3;6*1H3;; |
InChI 键 |
QYFVWNIYYFMIHW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=C(SC(=C1)[Sn](C)(C)C)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


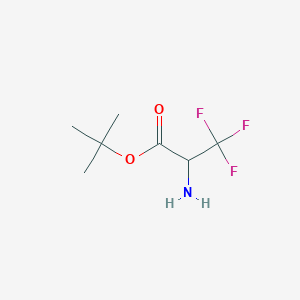
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
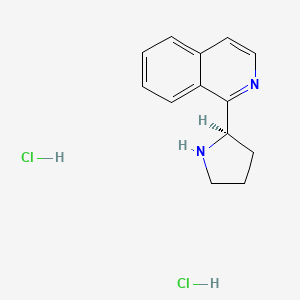
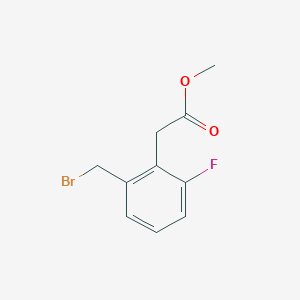
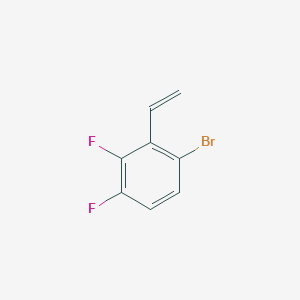
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)
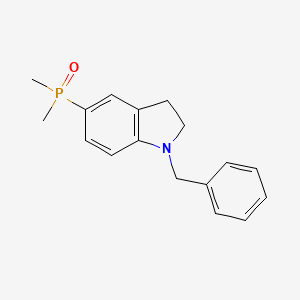
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
